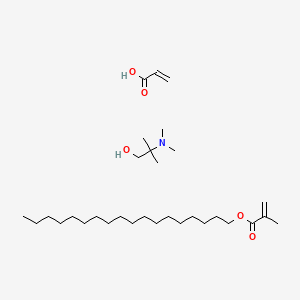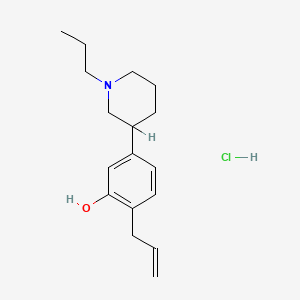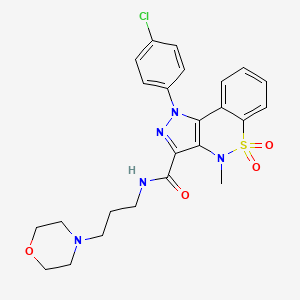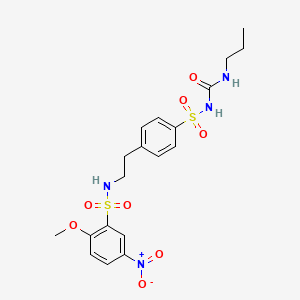
Benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its benzenesulfonamide core, which is substituted with methoxy, nitro, and propylamino groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- involves multiple steps, starting from the preparation of intermediate compoundsThe final step typically involves the coupling of the sulfonyl and phenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and substitution reactions, utilizing automated reactors to ensure precision and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The methoxy and nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation for reduction reactions. Oxidizing agents such as potassium permanganate are used for oxidation reactions. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamide derivatives, each with unique chemical and biological properties .
Scientific Research Applications
Benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding of the sulfonamide group to the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 2-methyl-: Similar structure but lacks the methoxy and nitro groups, resulting in different chemical and biological properties.
Benzenamine, 2-methoxy-5-nitro-: Shares the methoxy and nitro groups but differs in the overall structure and functional groups.
Uniqueness
Benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for targeted cancer therapy .
Properties
CAS No. |
81514-28-5 |
|---|---|
Molecular Formula |
C19H24N4O8S2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
1-[4-[2-[(2-methoxy-5-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea |
InChI |
InChI=1S/C19H24N4O8S2/c1-3-11-20-19(24)22-32(27,28)16-7-4-14(5-8-16)10-12-21-33(29,30)18-13-15(23(25)26)6-9-17(18)31-2/h4-9,13,21H,3,10-12H2,1-2H3,(H2,20,22,24) |
InChI Key |
SHFUHVMMYQBFLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


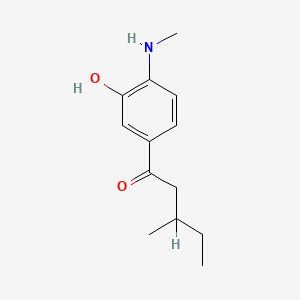
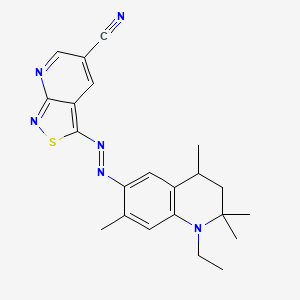
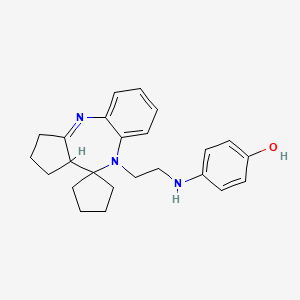

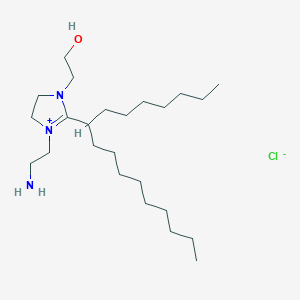

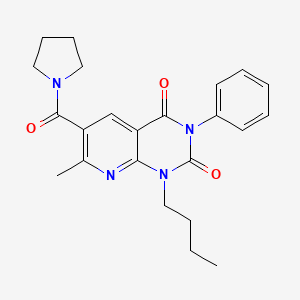
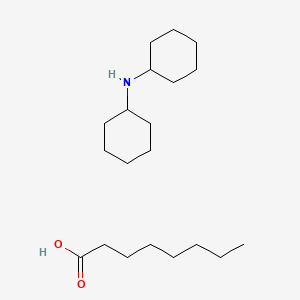
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)

